molecular formula C14H17N3O6S B3003455 N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide CAS No. 874806-45-8

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

Cat. No. B3003455
CAS RN: 874806-45-8
M. Wt: 355.37
InChI Key: FAEIAQOLTJDQLE-UHFFFAOYSA-N
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Description

“N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antimicrobial Activity

This compound has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . However, it does not display the same activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Inhibition of Bacterial RNA Polymerase (RNAP)

The compound has been found to inhibit bacterial RNA polymerase (RNAP), a key enzyme involved in the synthesis of RNAs in bacteria . This makes it a potential candidate for developing potent bacterial RNAP inhibitors .

Antibacterial Activity Against Clinical Isolates

The compound has shown potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP with MIC values in the range of 0.125–2 μg/mL .

Cytotoxicity Against LO2 Cells

The compound has demonstrated cytotoxicity against LO2 cells with an IC50 value of 18.5 ± 1.89 μM .

Inhibition of Protein Kinases

The compound has been shown to inhibit the activity of protein kinases, which are involved in cell growth and signaling.

Inhibition of Phosphodiesterases

The compound has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.

Induction of Apoptosis in Cancer Cells

In cancer cells, the compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis.

Reduction of Neuroinflammation

In neurons, the compound has been shown to enhance synaptic plasticity and reduce neuroinflammation.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to handle all chemicals with care and take necessary precautions .

Mechanism of Action

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria and is an attractive drug target .

Mode of Action

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide interacts with its target, the bacterial RNAP, by binding to the switch region of the enzyme . This interaction inhibits the activity of RNAP, thereby disrupting the synthesis of RNAs in bacteria .

Biochemical Pathways

The inhibition of RNAP by N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide affects the transcription process in bacteria. Transcription is a crucial step in gene expression, where the information in a DNA sequence is copied into RNA. By inhibiting RNAP, this compound disrupts the normal functioning of bacterial cells, leading to their death .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and low toxicity , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

The result of the action of N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is the inhibition of bacterial growth. It displays potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6S/c1-16-8-12(13(18)17(2)14(16)19)24(20,21)15-10-6-5-9(22-3)7-11(10)23-4/h5-8,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEIAQOLTJDQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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